tert-butyl (3E)-3-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC15908620
Molecular Formula: C13H21NO4
Molecular Weight: 255.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H21NO4 |
|---|---|
| Molecular Weight | 255.31 g/mol |
| IUPAC Name | tert-butyl (3E)-3-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-7-5-6-10(9-14)8-11(15)17-4/h8H,5-7,9H2,1-4H3/b10-8+ |
| Standard InChI Key | LOBQHQNCPDIJSW-CSKARUKUSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC/C(=C\C(=O)OC)/C1 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(=CC(=O)OC)C1 |
Introduction
Synthesis Methods
While specific synthesis details for tert-butyl (3E)-3-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate are not available, similar compounds are often synthesized through multi-step reactions involving condensation, esterification, and protection-deprotection strategies. For instance, related piperidine derivatives can be prepared from piperidone precursors through condensation reactions followed by protection with tert-butoxycarbonyl (Boc) groups .
Related Compounds and Their Applications
Compounds similar to tert-butyl (3E)-3-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate have been studied for their potential biological activities. For example, piperidine derivatives have been explored for their affinity to neurotransmitter transporters . Additionally, compounds with similar structures have been investigated for their anti-inflammatory properties .
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